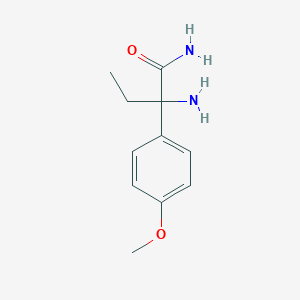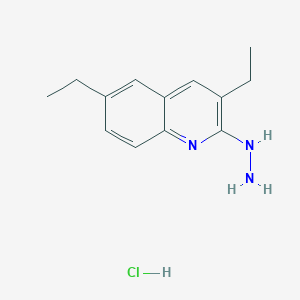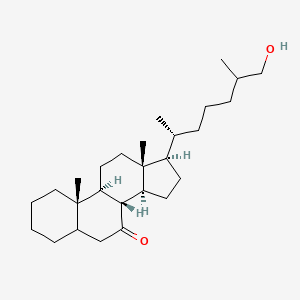
26-Hydroxycholestan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26-Hydroxycholestan-7-one is a steroidal compound that plays a significant role in various biochemical processes It is a derivative of cholesterol and is involved in the metabolism of bile acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 26-Hydroxycholestan-7-one can be achieved through stereoselective catalytic hydrogenation. One method involves the hydrogenation of cholestene-3,6-dione using Urushibara nickel A catalyst in cyclohexane at 35°C under high hydrogen pressure . The product is then chromatographed on silica gel and recrystallized from ethanol to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale hydrogenation processes using similar catalysts and conditions as described in laboratory synthesis. The scalability of these methods depends on the availability of starting materials and the efficiency of the catalytic systems used.
Chemical Reactions Analysis
Types of Reactions: 26-Hydroxycholestan-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with thionyl chloride in pyridine can lead to the formation of reactive enol sulphites .
Common Reagents and Conditions:
Oxidation: Reagents like thionyl chloride in pyridine.
Reduction: Catalysts such as Urushibara nickel A in cyclohexane.
Substitution: Conditions involving enol sulphites and subsequent reactions in acidic or basic media.
Major Products: The major products formed from these reactions include 3β-acetoxy-5α-hydroxycholestan-6-one, 3β-acetoxycholest-4-en-6-one, and cholesta-2,4-dien-6-one .
Scientific Research Applications
26-Hydroxycholestan-7-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its role in cholesterol metabolism and bile acid biosynthesis.
Industry: Utilized in the production of steroidal drugs and other biochemical products.
Mechanism of Action
The mechanism of action of 26-Hydroxycholestan-7-one involves its role in the hydroxylation of cholesterol derivatives. This process is crucial for the inactivation of certain steroid hormones and the regulation of cholesterol levels in the body. The compound acts on specific molecular targets, including enzymes involved in cholesterol metabolism, such as cytochrome P450 enzymes .
Comparison with Similar Compounds
- 3β-Hydroxycholestan-6-one
- 3β,7α-Dihydroxycholestan-6-one
- 3β-Acetoxy-5α-hydroxycholestan-6-one
Comparison: 26-Hydroxycholestan-7-one is unique due to its specific hydroxylation at the 26th position, which distinguishes it from other similar compounds. This unique structure imparts different biochemical properties and reactivity, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
7591-17-5 |
|---|---|
Molecular Formula |
C27H46O2 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)8-7-9-19(2)21-11-12-22-25-23(13-15-27(21,22)4)26(3)14-6-5-10-20(26)16-24(25)29/h18-23,25,28H,5-17H2,1-4H3/t18?,19-,20?,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI Key |
NPIAPVQJXMWQKS-ZIFSMLSUSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)CC4[C@@]3(CCCC4)C)C |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2C(=O)CC4C3(CCCC4)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


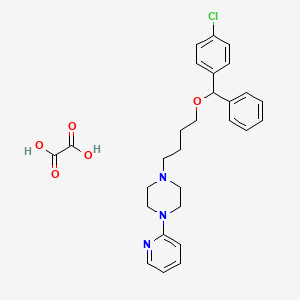
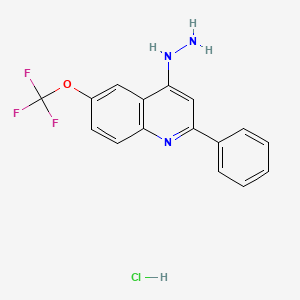
![Sulfuric acid--N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]guanidine (1/1)](/img/structure/B13757252.png)
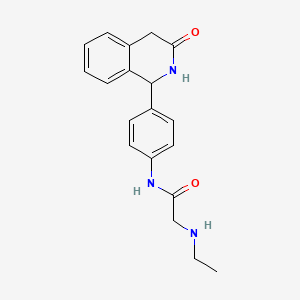
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
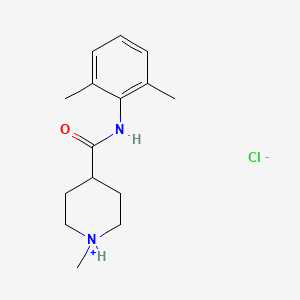

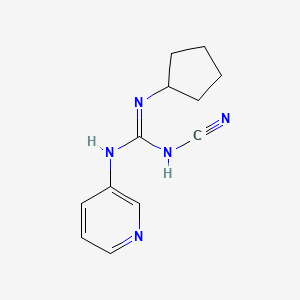
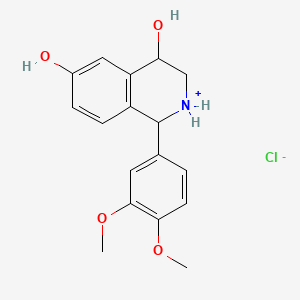
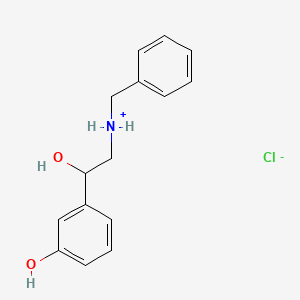
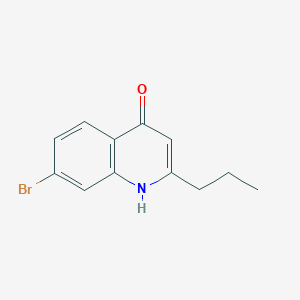
![2,2-dimethyl-3-[(Z)-prop-1-enyl]cyclopropane-1-carboxylic acid](/img/structure/B13757325.png)
